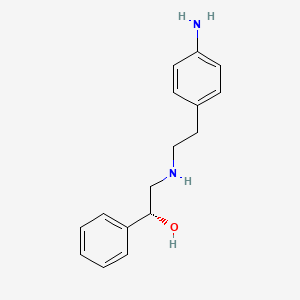

(R)-2-((4-氨基苯乙基)氨基)-1-苯基乙醇

描述

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢紊乱

米拉贝隆已被探索用于治疗代谢紊乱 . 它是一种选择性 β3-肾上腺素能受体激动剂,作为一种潜在的褐色脂肪组织(BAT)激活剂和代谢调节剂而备受关注 . 由于其产热和抗肥胖特性,BAT 已成为治疗代谢紊乱的潜在治疗靶点 .

肥胖治疗

动物和人体研究表明,米拉贝隆作为褐色脂肪组织激活剂、“米色”细胞刺激剂和代谢稳态控制器是有效的 . 尽管迄今为止尚未证明米拉贝隆治疗后肥胖患者体重明显下降,但据信,以较小的剂量、持续较长时间服用米拉贝隆可能会刺激褐色脂肪组织和“米色”脂肪组织,从而导致体重下降 .

糖尿病管理

米拉贝隆的作用可能导致肥胖/超重和糖尿病患者血糖水平降低 . 米拉贝隆激活 BAT 可能代表了一种治疗糖尿病的新方法 .

膀胱过度活动症

米拉贝隆在临床上用于治疗膀胱过度活动症 . 它被发现能有效控制这种情况的症状 .

神经源性逼尿肌过度活动

对于对抗胆碱能治疗反应不足的患者,米拉贝隆单独使用或与抗胆碱能药物联合使用是膀胱内注射肉毒杆菌毒素 A 应用之前的优选治疗方案

生化分析

Biochemical Properties

In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration . The highest concentrations of the drug were found in the lungs, kidneys, and brain .

Cellular Effects

®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia , indicating its significant impact on cellular processes in the nervous system.

Molecular Mechanism

At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine .

Metabolic Pathways

®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety .

生物活性

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as a mirabegron intermediate, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of mirabegron, a medication used to treat overactive bladder conditions. The compound has garnered attention due to its interactions with adrenergic receptors and its potential implications in pharmacotherapy.

- Molecular Formula : CHNO

- Molecular Weight : 256.34 g/mol

- CAS Number : 391901-45-4

- Appearance : Off-white to light beige solid

- Melting Point : 97-100°C

- Solubility : Slightly soluble in chloroform and methanol, sparingly soluble in DMSO

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol acts primarily as a selective β-adrenergic receptor agonist. This mechanism is crucial in promoting bladder relaxation and enhancing urinary storage capacity. The compound's structural similarity to other adrenergic agents allows it to effectively bind to and activate these receptors, leading to its therapeutic effects.

Biological Activity Overview

Case Studies and Experimental Data

-

Kinetic Analysis :

A study conducted on the hydrolysis of mirabegron indicated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a substrate for butyrylcholinesterase (BChE). This finding highlights the compound's metabolic pathways and its interaction with BChE, which can influence the pharmacokinetics of mirabegron . -

In Vitro Studies :

In vitro assays demonstrated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol exhibits significant selectivity towards β-adrenergic receptors compared to other adrenergic subtypes. This selectivity is pivotal for minimizing side effects commonly associated with non-selective adrenergic agonists . -

Pharmacological Implications :

The compound has been identified as an impurity in mirabegron formulations, raising concerns about its potential pharmacological effects when present in therapeutic doses. Research into its inhibitory effects on metabolic enzymes has suggested that it may alter the metabolism of other drugs, necessitating careful monitoring during co-administration .

属性

IUPAC Name |

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391901-45-4 | |

| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。